4-(3-Tert-butyl-5-hydroxy-7,7-dimethyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-4-yl)benzene-1,2-diol
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Overview
Description
3-TERT-BUTYL-4-(3,4-DIHYDROXYPHENYL)-7,7-DIMETHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is a complex organic compound with a unique structure that includes a tert-butyl group, dihydroxyphenyl group, and a fused oxazoloquinoline ring system
Preparation Methods
The synthesis of 3-TERT-BUTYL-4-(3,4-DIHYDROXYPHENYL)-7,7-DIMETHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dihydroxybenzaldehyde with tert-butylamine and dimethyl acetylenedicarboxylate under acidic conditions to form the intermediate compound. This intermediate is then cyclized to form the final oxazoloquinoline structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The oxazoloquinoline ring can be reduced under specific conditions.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Major products formed from these reactions include quinones, reduced oxazoloquinolines, and substituted derivatives.
Scientific Research Applications
3-TERT-BUTYL-4-(3,4-DIHYDROXYPHENYL)-7,7-DIMETHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dihydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the oxazoloquinoline ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Similar compounds include:
3-TERT-BUTYL-4-HYDROXYANISOLE: Shares the tert-butyl and hydroxyphenyl groups but lacks the oxazoloquinoline ring.
3,5-DI-TERT-BUTYL-4-HYDROXYPHENYLPROPIONIC ACID: Contains similar tert-butyl and hydroxyphenyl groups but has a different overall structure.
4-TERT-BUTYL-2,6-DIBENZOYLPHENOL: Similar in having tert-butyl and hydroxyphenyl groups but differs in the benzoyl groups and overall structure. The uniqueness of 3-TERT-BUTYL-4-(3,4-DIHYDROXYPHENYL)-7,7-DIMETHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE lies in its fused oxazoloquinoline ring system, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H26N2O4 |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
3-tert-butyl-4-(3,4-dihydroxyphenyl)-7,7-dimethyl-4,6,8,9-tetrahydro-[1,2]oxazolo[5,4-b]quinolin-5-one |
InChI |
InChI=1S/C22H26N2O4/c1-21(2,3)19-18-16(11-6-7-13(25)14(26)8-11)17-12(23-20(18)28-24-19)9-22(4,5)10-15(17)27/h6-8,16,23,25-26H,9-10H2,1-5H3 |
InChI Key |
MPKLWPLZYLEYPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)ON=C3C(C)(C)C)C4=CC(=C(C=C4)O)O)C(=O)C1)C |
Origin of Product |
United States |
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